molecular formula C19H23NO6 B11163399 N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11163399
M. Wt: 361.4 g/mol
InChI Key: VNJVPKGMFBJBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic coumarin derivative characterized by a 4-ethyl-substituted coumarin core linked via an acetyloxy group to norleucine, a non-proteinogenic amino acid. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-3-5-6-15(19(23)24)20-17(21)11-25-13-7-8-14-12(4-2)9-18(22)26-16(14)10-13/h7-10,15H,3-6,11H2,1-2H3,(H,20,21)(H,23,24)

InChI Key

VNJVPKGMFBJBJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound may interact with other enzymes and proteins, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to five structurally related coumarin derivatives (Table 1), with key variations in substituents, linkers, and amino acid components:

Compound Coumarin Substituents Linker Amino Acid/Group Molecular Weight Key References
N-{[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine (Target) 4-Ethyl Acetyloxy Norleucine ~395 (estimated)
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-Methyl Acetohydrazide Hydrazide derivative ~319.28
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-Methyl Chloro-phenylacetamide Phenylacetamide ~343.76
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine 4-Propyl, 8-Methyl Propanoyl Norleucine 403.48
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-acetyl}glycine 4-Methyl Acetyloxy Glycine 291.26

Key Observations:

Substituent Effects: The 4-ethyl group in the target compound provides intermediate lipophilicity compared to 4-methyl (less lipophilic) and 4-propyl (more lipophilic) analogs. This may enhance membrane permeability compared to methyl derivatives while avoiding excessive hydrophobicity seen with propyl groups .

Linker Variations: Acetyloxy linkers (target and ) are shorter and more rigid than propanoyl linkers (), which could influence conformational flexibility and target engagement. Acetohydrazide () and chloro-phenylacetamide () linkers introduce polar or halogenated groups, altering electronic properties and metabolic stability .

Biological Activity

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol
IUPAC Name: this compound

The compound features a chromenone core, which is significant for its biological interactions, alongside a norleucine moiety that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chromenone structure allows for penetration into cellular membranes, facilitating interactions with intracellular targets such as enzymes and receptors involved in inflammation and cell proliferation.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound shows potential in inhibiting specific enzymes that are crucial in metabolic pathways.
  • Modulation of Signaling Pathways: It may affect signaling pathways related to apoptosis and cell differentiation.
  • Antioxidant Activity: Coumarins are known for their antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Properties

Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria.

Anticancer Activity

Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives have been reported to inhibit the proliferation of human leukemia cells (HL-60), suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Coumarin Basic structureAntioxidant, antimicrobial
N-(4-methylcoumarin) Methyl substitution at 4-positionEnhanced antimicrobial activity
N-{[(4-ethylcoumarin)oxy]acetyl}norleucine Ethyl substitutionImproved enzyme inhibition

The presence of the ethyl group at the 4-position enhances the compound's reactivity and interaction with biological targets compared to other coumarins.

Case Studies and Research Findings

  • Study on HL-60 Cell Differentiation:
    • A study demonstrated that coumarin derivatives could induce differentiation in HL-60 cells, leading to increased phagocytic activity and maturation into macrophages. This suggests potential applications in treating leukemia and enhancing immune responses .
  • Inhibition of β-glucuronidase:
    • A series of coumarin derivatives were synthesized and screened for their ability to inhibit β-glucuronidase, an enzyme linked to various metabolic disorders. The findings indicated that structural modifications significantly influenced the inhibitory potency.
  • Antiproliferative Activity:
    • Research on novel coumarins revealed their ability to bind DNA and exhibit antiproliferative effects against cancer cell lines. This highlights the therapeutic potential of this compound in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.